2-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide
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Overview
Description
2-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to act as bioisosteres of carboxylic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide typically involves the formation of the tetrazole ring followed by its attachment to the benzamide moiety. One common method for synthesizing tetrazole derivatives is the [2+3] cycloaddition reaction between a nitrile and an azide . This reaction can be carried out under various conditions, including the use of Lewis acids or amine salts to generate the azide in situ.
Industrial Production Methods
Industrial production of tetrazole derivatives often involves the use of microwave-assisted reactions, which can significantly reduce reaction times and improve yields . For example, primary alcohols or aldehydes can be reacted with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes [3+2] cycloaddition with dicyandiamide and sodium azide .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: Tetrazoles are generally resistant to oxidation due to their low HOMO energy.
Reduction: Tetrazoles can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can act as nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents such as hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce amines .
Scientific Research Applications
2-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with various molecular targets and pathways. The tetrazole ring can stabilize negative charges through electron delocalization, which enhances receptor-ligand interactions . This property allows the compound to effectively bind to biological targets, such as enzymes or receptors, and modulate their activity .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-2-[(phenyl)(1H-tetrazol-1-yl)methyl]hydrazine-1-carboxamide: Known for its anti-inflammatory action.
5-phenyl-1H-tetrazole: Used as a bioisostere of carboxylic acids in drug design.
Uniqueness
2-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group and the benzamide moiety enhances its lipophilicity and ability to penetrate cell membranes, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C15H13N5O |
---|---|
Molecular Weight |
279.30 g/mol |
IUPAC Name |
2-methyl-N-[4-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C15H13N5O/c1-11-4-2-3-5-14(11)15(21)17-12-6-8-13(9-7-12)20-10-16-18-19-20/h2-10H,1H3,(H,17,21) |
InChI Key |
OUIUANIQLCEHRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
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